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Compound of Interest

Compound Name: 4-Methoxycinnoline

Cat. No.: B1346487 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Cinnoline, a bicyclic aromatic heterocycle containing two adjacent nitrogen atoms, serves as a

privileged scaffold in medicinal chemistry. Its derivatives have garnered significant attention

due to their broad spectrum of pharmacological activities, including anticancer, antimicrobial,

anti-inflammatory, and analgesic properties. This document provides an overview of the

applications of cinnoline derivatives and detailed protocols for their synthesis and biological

evaluation, focusing on their potential as anticancer agents. Although the specific compound

"4-Methoxycinnoline" is not extensively documented, the following protocols for a

representative cinnoline derivative, a potent PI3K inhibitor, can be adapted for novel

analogues.
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Property Value

Molecular Formula C₁₉H₁₅N₃O

Molecular Weight 301.34 g/mol

Appearance Pale yellow solid

Solubility Soluble in DMSO, DMF, and methanol

Storage
Store at -20°C, desiccated and protected from

light

Biological Activity
Cinnoline derivatives have been shown to exhibit a wide range of biological activities. A

particular series of cinnoline derivatives has been identified as potent inhibitors of

Phosphoinositide 3-kinases (PI3Ks), a family of enzymes involved in cell growth, proliferation,

differentiation, motility, survival, and intracellular trafficking. Dysregulation of the PI3K/Akt

signaling pathway is a hallmark of many cancers, making it a key target for drug development.

[1]

Table 1: In Vitro Antiproliferative Activity of a
Representative Cinnoline Derivative

Cell Line Cancer Type IC₅₀ (µM)[1]

HCT116 Colon Carcinoma 0.264

A549 Lung Carcinoma 2.04

MCF-7 Breast Adenocarcinoma 1.14

Table 2: PI3K Enzyme Inhibitory Activity
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Enzyme IC₅₀ (nM)

PI3Kα 15

PI3Kβ 28

PI3Kδ 12

PI3Kγ 45

Experimental Protocols
Protocol 1: General Synthesis of a Cinnoline-based PI3K
Inhibitor
This protocol describes a general method for the synthesis of a cinnoline derivative with PI3K

inhibitory activity.[2][3]

Materials:

2-Aminoacetophenone

Sodium nitrite

Hydrochloric acid (HCl)

Aryl boronic acid

Palladium catalyst (e.g., Pd(PPh₃)₄)

Base (e.g., K₂CO₃)

Solvents (e.g., Dioxane, Water, Ethanol)

Silica gel for column chromatography

Procedure:
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Diazotization: Dissolve 2-aminoacetophenone (1.0 eq) in a mixture of HCl and water at 0°C.

Add a solution of sodium nitrite (1.1 eq) in water dropwise while maintaining the temperature

below 5°C. Stir the mixture for 30 minutes.

Cinnoline Ring Formation: Add the diazonium salt solution to a pre-heated solution

containing a suitable cyclizing agent in an appropriate solvent. Reflux the mixture for 2-4

hours. Monitor the reaction by Thin Layer Chromatography (TLC).

Purification: After completion, cool the reaction mixture to room temperature and extract the

product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry

over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude

product by silica gel column chromatography.

Suzuki Coupling: To a solution of the purified cinnoline intermediate (1.0 eq) and aryl boronic

acid (1.2 eq) in a mixture of dioxane and water, add the palladium catalyst (0.05 eq) and

base (2.0 eq). Heat the mixture to 80-100°C for 6-12 hours under an inert atmosphere.

Final Purification: After the reaction is complete, cool the mixture, and filter off the catalyst.

Extract the product, purify by column chromatography to yield the final cinnoline derivative.

Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: In Vitro Antiproliferative Assay (MTT Assay)
This protocol details the procedure for evaluating the cytotoxic effects of cinnoline derivatives

on cancer cell lines.

Materials:

Cancer cell lines (e.g., HCT116, A549, MCF-7)

Complete cell culture medium (e.g., DMEM with 10% FBS)

96-well plates

Cinnoline derivative stock solution (in DMSO)

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in

PBS)
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Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

Microplate reader

Procedure:

Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100

µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

Compound Treatment: Prepare serial dilutions of the cinnoline derivative in the culture

medium. Remove the old medium from the wells and add 100 µL of the medium containing

the test compound at various concentrations. Include a vehicle control (DMSO) and a

positive control (e.g., a known anticancer drug). Incubate for 48-72 hours.

MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and

incubate for another 4 hours.

Solubilization: Carefully remove the medium and add 150 µL of the solubilization buffer to

each well to dissolve the formazan crystals.

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the

vehicle control. Determine the IC₅₀ value (the concentration of the compound that inhibits cell

growth by 50%) using a suitable software (e.g., GraphPad Prism).

Protocol 3: PI3K Enzyme Inhibition Assay (Kinase-Glo®
Assay)
This protocol describes a method to determine the inhibitory activity of cinnoline derivatives

against PI3K enzymes.

Materials:

Recombinant PI3K isoforms (α, β, δ, γ)

Kinase buffer
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ATP

PIP2 (phosphatidylinositol-4,5-bisphosphate) substrate

Cinnoline derivative stock solution (in DMSO)

Kinase-Glo® Luminescent Kinase Assay Kit (Promega)

White, opaque 96-well plates

Luminometer

Procedure:

Reaction Setup: In a 96-well plate, add the kinase buffer, the specific PI3K enzyme, and the

cinnoline derivative at various concentrations.

Initiate Reaction: Add a mixture of ATP and PIP2 substrate to each well to start the kinase

reaction. Incubate at room temperature for a specified time (e.g., 60 minutes).

Stop Reaction and Detect ATP: Add the Kinase-Glo® reagent to each well to stop the kinase

reaction and measure the amount of remaining ATP. The luminescent signal is inversely

proportional to the kinase activity.

Luminescence Measurement: Measure the luminescence using a luminometer.

Data Analysis: Calculate the percentage of inhibition for each concentration of the test

compound. Determine the IC₅₀ value by plotting the percentage of inhibition against the

compound concentration.
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Click to download full resolution via product page

Caption: General experimental workflow for the synthesis and biological evaluation of cinnoline

derivatives.
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Caption: Simplified PI3K/Akt signaling pathway and the inhibitory action of a cinnoline

derivative.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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